molecular formula C13H18BrN3O5 B14326177 2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide CAS No. 101314-77-6

2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide

Cat. No.: B14326177
CAS No.: 101314-77-6
M. Wt: 376.20 g/mol
InChI Key: HHMWPWFGSOTGIQ-IQJOONFLSA-N
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Description

2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, a hydroxy group, and a pyrimidine ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide typically involves multiple steps. One common method starts with the preparation of the oxolane ring, followed by the introduction of the pyrimidine moiety. The bromine atom is then introduced via a halogenation reaction, and the final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments to accommodate larger quantities and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

    Amidation and Esterification: The acetamide group can participate in further amidation or esterification reactions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can produce ketones or alkanes, respectively.

Scientific Research Applications

2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom and hydroxy group can form bonds with target molecules, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-3-chlorobutane: Another brominated compound with different functional groups.

    Voriconazole: A triazole antifungal medication with a similar pyrimidine ring structure.

    Galactopyranosides: Compounds with similar carbohydrate moieties but different functional groups.

Uniqueness

2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

101314-77-6

Molecular Formula

C13H18BrN3O5

Molecular Weight

376.20 g/mol

IUPAC Name

2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C13H18BrN3O5/c1-7-5-17(13(21)15-12(7)20)11-3-8(18)9(22-11)6-16(2)10(19)4-14/h5,8-9,11,18H,3-4,6H2,1-2H3,(H,15,20,21)/t8-,9+,11+/m0/s1

InChI Key

HHMWPWFGSOTGIQ-IQJOONFLSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN(C)C(=O)CBr)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN(C)C(=O)CBr)O

Origin of Product

United States

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